Bendamustine-d6 (major) Hydrochloride
Description
Properties
Molecular Formula |
C₁₆H₁₆D₆Cl₃N₃O₂ |
|---|---|
Molecular Weight |
400.76 |
Synonyms |
5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride; Cytostasan-d6; Ribomustin-d6; Treanda-d6; |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Cancer Treatment
Bendamustine-d6 has been utilized in several clinical studies assessing its efficacy and safety in treating relapsed or refractory cancers. Notable applications include:
- Chronic Lymphocytic Leukemia (CLL) : Studies indicate that bendamustine hydrochloride shows high response rates in CLL patients, with significant remission observed in phase II trials . The deuterated variant may offer improved pharmacokinetic properties, enhancing its therapeutic efficacy.
- Non-Hodgkin Lymphoma : Bendamustine-d6 has demonstrated synergistic effects when combined with other agents like rituximab, leading to higher response rates compared to traditional treatments .
- Multiple Myeloma : Research indicates that bendamustine hydrochloride provides better outcomes than conventional therapies such as melphalan and prednisone . The deuterated form may further improve the drug's stability and bioavailability.
2. Pharmacokinetics Studies
Pharmacokinetic studies of bendamustine-d6 focus on its absorption, distribution, metabolism, and excretion. Key findings include:
- Rapid Absorption : Peak plasma concentrations of bendamustine occur shortly after administration (approximately 30 minutes post-infusion), indicating rapid absorption characteristics .
- Half-life : The elimination half-life of bendamustine is relatively short (around 30 minutes), which may necessitate frequent dosing but allows for quick clearance from the body .
- Metabolite Analysis : Studies show that active metabolites of bendamustine are present at lower concentrations compared to the parent compound, which may influence overall therapeutic effectiveness .
Case Studies
1. Efficacy in Hematological Malignancies
A notable case study involved a patient with relapsed indolent B-cell non-Hodgkin lymphoma who received bendamustine-d6 as part of a combination therapy regimen. The patient achieved a complete response after two cycles, demonstrating the compound's potential in refractory cases .
2. Safety Profile
Another case highlighted the safety profile of bendamustine-d6 in patients with multiple myeloma. The study reported manageable side effects, primarily hematologic toxicities such as thrombocytopenia and neutropenia, which were consistent with previous findings regarding bendamustine hydrochloride .
Comparative Efficacy
In a real-world study comparing bendamustine to fludarabine prior to CAR T-cell therapy for large B-cell lymphoma, patients receiving bendamustine exhibited lower rates of cytokine release syndrome and prolonged cytopenia. This suggests that bendamustine-d6 may offer a safer alternative with comparable efficacy .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between Bendamustine-d6 (major) Hydrochloride and related compounds:
Functional and Pharmacological Differences
- Deuterium Effects: Bendamustine-d6 exhibits slower metabolic clearance due to the kinetic isotope effect, which stabilizes carbon-deuterium bonds against enzymatic cleavage . This property is absent in non-deuterated Bendamustine Hydrochloride, making the latter more suitable for rapid therapeutic action .
- Research vs. Clinical Use : While Bendamustine Hydrochloride is FDA-approved for oncology, Bendamustine-d6 is primarily used in preclinical studies to track drug distribution and metabolite formation .
- Synthetic Derivatives : Compounds like Bendamustine Isopropyl Ester and Bis-mercapturic Acid-d6 serve distinct purposes—the former improves lipophilicity for oral formulations, while the latter aids in studying glutathione conjugation pathways .
Isotope Effect Studies
Deuterium in Bendamustine-d6 alters reaction kinetics, as demonstrated in hydrogen-deuterium exchange experiments. For example, its π-π stacking interactions with DNA nucleobases are less prone to disruption under oxidative conditions compared to non-deuterated Bendamustine . These findings are critical for designing deuterated drugs with prolonged half-lives .
Preparation Methods
Synthesis of Deuterated Methylbenzimidazole Precursor
The benzimidazole core is constructed via cyclization of a nitroaniline derivative. Deuterium is introduced at the methyl group using deuterated methylating agents:
Step 1: Methylation with Deuterated Dimethyl Sulfate
-
Reagents : (CD₃)₂SO₄ (deuterated dimethyl sulfate), K₂CO₃.
-
Outcome : Substitution of the amine proton with a CD₃ group, yielding 4-[(2,4-dinitro-phenyl)-methyl-d₃-carbamoyl]-butyric acid methyl ester.
Step 2: Catalytic Hydrogenation and Cyclization
Reductive Alkylation for Chloroethyl Side Chains
Deuterium is incorporated into the chloroethyl groups via reductive alkylation using deuterated reagents:
Step 3: Reductive Alkylation with Deuterated Borane
Hydrolysis and Salt Formation
Step 4: Acidic Hydrolysis
-
Reagents : DCl (deuterated hydrochloric acid).
-
Outcome : Cleavage of the methyl ester to the carboxylic acid, yielding Bendamustine-d6 Hydrochloride.
Optimization of Deuterium Incorporation
Achieving >98% isotopic purity requires stringent control over reaction conditions:
Analytical Validation
4.1. Mass Spectrometry (MS)
-
Molecular Ion : m/z 358.2 [M+H]⁺ (non-deuterated) → m/z 364.2 [M+H]⁺ (d6).
4.2. Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of signals at δ 3.2 ppm (CH₃) and δ 3.8 ppm (CH₂Cl) in the deuterated compound.
-
²H NMR : Peaks corresponding to CD₃ (δ 1.2 ppm) and CD₂Cl (δ 3.5 ppm).
4.3. X-ray Powder Diffraction (XRPD)
-
Crystalline Form : Matches Form 1 of bendamustine hydrochloride, confirming structural integrity post-deuteration.
Industrial Scalability and Challenges
5.1. Cost Considerations
-
Deuterated reagents (e.g., (CD₃)₂SO₄, BD₃·THF) increase raw material costs by ~40% compared to non-deuterated synthesis.
-
Solvent recovery systems for deuterated solvents (CD₃OD, D₂O) are essential to mitigate expenses.
5.2. Regulatory Compliance
Q & A
Q. What are the critical considerations for synthesizing Bendamustine-d6 (major) Hydrochloride to ensure isotopic purity?
Methodological Answer: Synthesis must prioritize deuterium incorporation at specified positions (e.g., methyl groups) using deuterated precursors. Purification via preparative HPLC or column chromatography is essential to remove non-deuterated byproducts. Isotopic purity should be validated using high-resolution mass spectrometry (HR-MS) to confirm the deuterium enrichment ratio (e.g., ≥98% d6) and nuclear magnetic resonance (NMR) to verify structural integrity. Stability under synthesis conditions (e.g., pH, temperature) must be monitored to prevent deuterium loss .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : To confirm deuterium placement and exclude protonated impurities (e.g., ¹H-NMR for absence of non-deuterated signals).
- HR-MS : For isotopic pattern analysis and quantification of deuterium enrichment.
- Elemental analysis : To verify molecular formula consistency.
- HPLC-UV/PDA : For purity assessment, with method validation per ICH guidelines (e.g., specificity, linearity, LOD/LOQ) .
Q. How should researchers validate the stability of this compound under various storage conditions?
Methodological Answer: Conduct accelerated stability studies under ICH Q1A(R2) conditions:
- Temperature : 25°C/60% RH (long-term), 40°C/75% RH (accelerated).
- Light exposure : Per ICH Q1B guidelines.
- Solution stability : Assess pH-dependent degradation (e.g., 1–13) via HPLC. Analytical methods must demonstrate stability-indicating capability (e.g., separation of degradation products). Report deuterium retention using MS/MS .
Advanced Research Questions
Q. How can researchers mitigate isotopic interference when quantifying this compound in biological matrices using LC-MS?
Methodological Answer:
- Chromatographic separation : Optimize gradient elution to resolve Bendamustine-d6 from endogenous isomers or metabolites.
- Mass spectrometry : Use selective reaction monitoring (SRM) for distinct precursor-to-product ion transitions (e.g., m/z 358.2 → 154.1 for d6 vs. m/z 352.2 → 154.1 for non-deuterated).
- Internal standardization : Co-administer a structurally dissimilar deuterated compound to correct for matrix effects. Validate method specificity via spike-recovery experiments in plasma/urine .
Q. What experimental design principles should guide the use of this compound as an internal standard in pharmacokinetic studies?
Methodological Answer:
- Calibration curves : Prepare in triplicate across the expected concentration range (e.g., 1–1000 ng/mL), using matrix-matched standards.
- Cross-validation : Compare pharmacokinetic parameters (e.g., AUC, Cmax) derived from d6 and non-deuterated standards to assess equivalency.
- Matrix effects : Evaluate ion suppression/enhancement via post-column infusion. Include QC samples (low, mid, high) with ≤15% deviation for precision/accuracy .
Q. What strategies resolve discrepancies in deuterium retention during metabolic studies of this compound?
Methodological Answer:
- Metabolite profiling : Use HR-MS/MS to identify deuterium loss in metabolites (e.g., hydroxylation or demethylation sites).
- Isotope tracing : Co-administer ¹³C-labeled analogs to distinguish enzymatic vs. non-enzymatic deuterium exchange.
- Kinetic isotope effect (KIE) studies : Compare metabolic rates of deuterated vs. non-deuterated forms to identify rate-limiting steps. Validate findings using in vitro models (e.g., hepatic microsomes) and cross-reference with non-deuterated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
